molecular formula C5H9IO2 B1609826 Ethyl 2-iodopropionate CAS No. 31253-08-4

Ethyl 2-iodopropionate

Cat. No.: B1609826
CAS No.: 31253-08-4
M. Wt: 228.03 g/mol
InChI Key: AVMMXNKUHBWIMU-UHFFFAOYSA-N
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Description

Ethyl 2-Iodopropionate ( 31253-08-4) is a high-purity alkyl iodide ester that serves as a critical initiator and chain transfer agent in controlled radical polymerization (CRP) . Its primary research value lies in organocatalyzed living radical polymerization, where it enables the synthesis of polymers with well-defined architectures and low polydispersity when used with catalysts such as tributylmethylphosphonium iodide or tetrabutylammonium iodide . The compound functions through a degenerative chain transfer mechanism, where the iodine atom is reversibly transferred to growing polymer chains, creating a dynamic equilibrium between active and dormant species that minimizes termination reactions and allows for precise molecular weight control . The most common and reliable synthesis of this compound is via a Finkelstein halogen exchange reaction, starting from ethyl 2-bromopropionate and sodium iodide in dry acetone, which provides the product in good yields . This compound is characterized by its high reactivity, attributable to the relatively weak carbon-iodine bond, which is essential for its efficiency in polymerization initiation . Researchers should note that this compound is a light- and air-sensitive liquid and requires storage at low temperatures (frozen, below 0°C) under an inert atmosphere . It is a combustible liquid and can cause skin and serious eye irritation, necessitating appropriate personal protective equipment during handling . This compound is intended for research applications only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 2-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMXNKUHBWIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448465
Record name ETHYL 2-IODOPROPIONATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31253-08-4
Record name ETHYL 2-IODOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Iodopropionate
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Preparation Methods

Halogen Exchange Method (Finkelstein Reaction)

The most common and reliable method for preparing ethyl 2-iodopropionate is the halogen exchange reaction, also known as the Finkelstein reaction. This involves the substitution of a bromine atom in ethyl 2-bromopropionate with iodine using sodium iodide as the iodide source.

Procedure Summary:

  • Reagents: Ethyl 2-bromopropionate, sodium iodide (NaI), dry acetone as solvent.
  • Conditions: The reaction mixture is stirred at room temperature or refluxed for a specified period (typically 2 hours at room temperature or longer under reflux).
  • Workup: After completion, the reaction mixture is filtered to remove precipitated sodium bromide salts. The filtrate is concentrated under reduced pressure.
  • Purification: The crude product is dissolved in dichloromethane and washed sequentially with saturated sodium thiosulfate solution (to remove residual iodine), water, and dried over magnesium sulfate. Concentration under vacuum yields this compound as a yellowish liquid.

Representative Experimental Data:

Parameter Details
Starting material Ethyl 2-bromopropionate (10.22 g, 57.0 mmol)
Sodium iodide 24.90 g, 166.0 mmol (3 equivalents)
Solvent Dry acetone (100 mL total)
Reaction time 2 hours at room temperature
Yield 65% (8.25 g of product)
Product state Yellowish liquid

Spectroscopic Characterization:

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup):

    • 4.35 ppm (quartet, J = 6.9 Hz, 1H, I–CH–CH3)
    • 4.28–4.17 ppm (multiplet, 2H, O–CH2–CH3)
    • 1.82 ppm (doublet, J = 6.9 Hz, 3H, I–CH–CH3)
    • 1.30 ppm (triplet, J = 7.1 Hz, 3H, O–CH2–CH3)
  • [^13C NMR (101 MHz, CDCl3)](pplx://action/followup):

    • 172.0 ppm (carbonyl C=O)
    • 61.9 ppm (O–CH2–CH3)
    • 23.5 ppm (I–CH–CH3)
    • 13.9 ppm (O–CH2–CH3 methyl)
    • 13.4 ppm (I–CH–CH3 methyl)
  • High Resolution Mass Spectrometry (HRMS):

    • [M + H]^+ m/z = 228.9722 (calculated 228.9720)
    • [M + Na]^+ m/z = 250.9541 (calculated 250.9539)

This method is well-documented and provides a straightforward, high-yield synthesis of this compound with good purity.

Reaction Conditions and Solvent Considerations

The choice of solvent and reaction conditions is crucial for the efficiency of the halogen exchange. Dry acetone is preferred due to its ability to dissolve sodium iodide while precipitating sodium bromide, driving the equilibrium forward.

Solubility and Stock Solution Preparation:

This compound's solubility in various solvents affects how stock solutions are prepared for subsequent reactions or formulations. A detailed table for preparing stock solutions at different molarities and weights is available, indicating the volumes of solvent required to achieve specific concentrations (e.g., 1 mM, 5 mM, 10 mM) for 1 mg, 5 mg, and 10 mg quantities of the compound.

Stock Solution Concentration Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 4.3854 21.9271 43.8543
5 mM 0.8771 4.3854 8.7709
10 mM 0.4385 2.1927 4.3854

This data assists in precise formulation and handling of this compound solutions for experimental or in vivo applications.

Alternative Synthetic Routes and Related Compounds

While the halogen exchange method is predominant, other synthetic strategies have been explored for related iodoesters, often as intermediates in polymerization or coupling reactions.

  • Synthesis from 2-bromopropionyl bromide and ethylene glycol derivatives: This approach is used to prepare multifunctional iodopropionate esters, such as ethylene glycol bis(2-iodopropionate), which are valuable in polymer chemistry as chain transfer agents.

  • Polymerization Initiators: this compound is also synthesized as a chain transfer agent in iodine transfer polymerization (ITP) to control polymer architectures like star polymers, especially polyethylene and poly(ethylene-co-vinyl acetate) stars.

Summary Table of Preparation Methods

Method Starting Material Reagents Solvent Conditions Yield Notes
Halogen Exchange (Finkelstein) Ethyl 2-bromopropionate Sodium iodide (NaI) Dry acetone Stir 2 h at RT or reflux 65% Most common, straightforward, scalable
Multi-iodopropionate synthesis 2-bromopropionyl bromide + ethylene glycol NaI, triethylamine DCM 0 °C to RT Varied For multifunctional iodopropionate esters
Iodine Transfer Polymerization (ITP) precursor Ethyl 2-bromopropionate NaI, polymerization reagents Acetone, DMC Polymerization conditions N/A Used as chain transfer agent in polymer synthesis

Research Findings and Practical Notes

  • The halogen exchange reaction is highly efficient due to the precipitation of sodium bromide, which shifts the equilibrium toward the formation of the iodide product.
  • Purification steps using sodium thiosulfate are critical to remove residual iodine, ensuring product purity.
  • The reaction is sensitive to moisture; hence, dry solvents and inert atmosphere conditions improve yields.
  • This compound serves as a versatile intermediate in organic synthesis and polymer chemistry, enabling controlled radical polymerizations.
  • Solubility data and stock solution preparation guidelines are essential for reproducible experimental setups and in vivo formulations.

Chemical Reactions Analysis

Ethyl 2-iodopropionate undergoes various chemical reactions, including:

Scientific Research Applications

Polymer Chemistry

Ethyl 2-iodopropionate is recognized as an effective initiator in organocatalyzed living radical polymerization (LRP). This method allows for the synthesis of polymers with low polydispersity, which is crucial for producing materials with uniform properties.

  • Mechanism : The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in growing polymer chains, facilitating controlled polymer growth.
PropertyValue
Initiator TypeAlkyl Iodide
Polydispersity IndexLow
Catalysts UsedOrganic amines/salts

Synthesis of Bioactive Molecules

In biological applications, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to form stable intermediates allows for the development of complex organic molecules.

  • Case Study : A study demonstrated the synthesis of α-branched secondary alkylamines using this compound as a key reagent, showcasing its utility in creating biologically relevant compounds .

Medicinal Chemistry

The compound is utilized in drug synthesis due to its reactivity and ability to introduce functional groups into organic molecules. It plays a role in creating therapeutic agents that target specific biological pathways.

  • Example : this compound has been employed in the synthesis of compounds with potential anti-cancer properties, illustrating its significance in medicinal chemistry.

Specialty Chemicals Production

In industry, this compound is involved in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations required in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-iodopropionate belongs to a family of α-substituted propionate esters. Below is a structural comparison with analogous compounds:

Compound Name Molecular Formula Substituent (X) Molecular Weight (g/mol) Key Structural Feature
This compound C₅H₉IO₂ Iodine (I) 228.03 β-iodo ester
Ethyl 2-chloropropionate C₅H₉ClO₂ Chlorine (Cl) 136.58 β-chloro ester
Ethyl 2-bromopropionate C₅H₉BrO₂ Bromine (Br) 181.03 β-bromo ester
Ethyl 2-cyanoacetate C₅H₇NO₂ Nitrile (CN) 127.14 β-cyano ester
Ethyl 2-(methyldithio)propionate C₆H₁₂O₂S₂ Methyldithio 180.29 β-methyldithio ester
Ethyl 2-iodo-2-methylpropionate C₆H₁₁IO₂ Iodine (I), methyl 242.06 α-methyl-β-iodo ester

Key Observations :

  • Halogen substituents (I, Br, Cl) significantly influence reactivity and physical properties due to differences in electronegativity and bond strength.
  • Bulky groups (e.g., methyl in Ethyl 2-iodo-2-methylpropionate) alter steric hindrance and reaction pathways .

Physical and Chemical Properties

Dielectric Constants

Dielectric constants (measured at 20°C unless noted):

  • This compound : 8.8
  • Ethyl acetate: 6.0
  • Ethyl acetoacetate: 15.9
  • Ethyl 3-ethoxypropionate: ~12–15 (estimated from similar esters)

The higher dielectric constant of this compound compared to ethyl acetate (6.0) reflects its polarizability due to the iodine atom.

Reactivity in Azidation Reactions

This compound exhibits exceptional reactivity in azidation reactions. In a study using BNN3-azidation:

  • This compound (EA–I) : Completed reaction in 1 minute at 50°C.
  • Ethyl 2-bromopropionate (EA–Br) : Required 20 minutes .
  • Ethyl 2-chloropropionate (EA–Cl) : Required 30 minutes .

This trend highlights the superior leaving-group ability of iodine compared to bromine and chlorine.

Biological Activity

Ethyl 2-iodopropionate, with the molecular formula C5_5H9_9IO2_2, is an organic compound notable for its diverse applications in biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is primarily used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique reactivity as an alkylating agent makes it valuable in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Direct Halogenation : Reacting ethyl propionate with iodine in the presence of an oxidizing agent.
  • Nucleophilic Substitution : Utilizing nucleophiles to replace the iodine atom in substitution reactions.

These methods typically yield high purity products under mild conditions, making them suitable for laboratory and industrial applications.

This compound acts primarily as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This property enables it to participate in various chemical reactions, including:

  • Substitution Reactions : Where the iodine atom is replaced by other nucleophiles.
  • Reduction Reactions : Converting to ethyl 2-propionate using reducing agents.
  • Oxidation Reactions : Transforming into ethyl 2-iodopropanoic acid under oxidative conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Role in Drug Synthesis : The compound serves as a precursor in synthesizing various pharmaceuticals, enhancing the development of drugs targeting different biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains,
Anti-inflammatoryModulates inflammatory responses
Drug precursorUsed in synthesizing pharmaceuticals,

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use in developing new antimicrobial therapies.

Case Study: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects using a murine model. The results indicated a reduction in pro-inflammatory cytokines when administered at dosages of 10 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. How can this compound be integrated into medicinal chemistry research?

  • Methodological Answer :
  • Screen for bioactivity (e.g., antimicrobial assays) using microplate readers.
  • Perform SAR studies by synthesizing analogs with varying alkyl/iodo groups.
  • Collaborate with pharmacologists to assess toxicity profiles (e.g., IC50_{50} values) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-iodopropionate
Reactant of Route 2
Ethyl 2-iodopropionate

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